

Jimscaline: A Conformationally Restricted Mescaline Analog with Enhanced Serotonergic Activity

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Compound of Interest

Compound Name: *Jimscaline*

Cat. No.: *B3064216*

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a synthetic derivative of the classic psychedelic mescaline. Developed in 2006 by a research team at Purdue University led by David E. Nichols, its structure is characterized by a conformationally restricted side chain, a design feature intended to enhance its interaction with serotonin receptors. This guide provides a detailed overview of the chemical structure, pharmacological properties, and mechanism of action of **Jimscaline**, with a focus on its activity as a potent agonist at the 5-HT_{2A} and 5-HT_{2C} receptors. Quantitative data are presented in a structured format, and detailed experimental methodologies for key assays are provided. Furthermore, this document includes visualizations of the primary signaling pathway and a representative experimental workflow to support further research and development.

Chemical Structure and Physicochemical Properties

Jimscaline was designed based on a homology model of the 5-HT_{2A} receptor to constrain the flexible ethylamine side chain of mescaline within an indane ring system. This structural modification results in a chiral center at the 1-position of the indane ring, with the (R)-enantiomer demonstrating significantly higher pharmacological activity.

Table 1: Chemical and Physicochemical Properties of **Jimscaline**

Property	Value
IUPAC Name	[(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine
Synonyms	C-(4,5,6-trimethoxyindan-1-yl)methanamine
Chemical Formula	C ₁₃ H ₁₉ NO ₃
Molecular Weight	237.29 g/mol
CAS Number	890309-57-6
Canonical SMILES	<chem>COC1=C(C(=C2CC--INVALID-LINK--CN)OC)OC</chem>
InChI Key	AFTIZGHFDCOQFS-QMMMGPBSA-N

Pharmacological Data

Jimscaline is a potent agonist at serotonin 5-HT_{2A} and 5-HT_{2C} receptors. The (R)-enantiomer is the more active form. In vivo studies in animal models have demonstrated that **Jimscaline** is approximately three times more potent than its parent compound, mescaline.

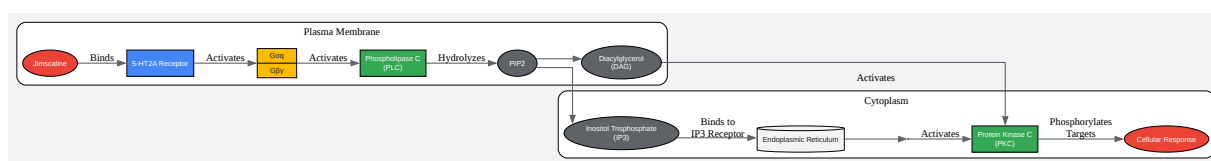
Table 2: Pharmacological Profile of (R)-**Jimscaline**

Parameter	Receptor	Value	Species	Reference
Binding Affinity (K _i)	Human 5-HT _{2A}	69 nM	Human	[1]
In Vivo Potency (Drug Discrimination)	-	~3x more potent than mescaline	Rat	[1]

Mechanism of Action: 5-HT_{2A} Receptor Signaling

The primary pharmacological effects of **Jimscaline**, including its psychedelic properties, are mediated through its agonist activity at the 5-HT_{2A} receptor. The 5-HT_{2A} receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.



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Caption: Canonical 5-HT_{2A} Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Jimscaline**.

Radioligand Competition Binding Assay for 5-HT_{2A} Receptor

This protocol is a generalized procedure for determining the binding affinity (K_i) of a test compound like **Jimscaline** at the human 5-HT2A receptor.

Objective: To determine the concentration of **Jimscaline** that inhibits 50% of the specific binding of a known radioligand to the 5-HT2A receptor (IC_{50}), and to calculate the inhibitory constant (K_i).

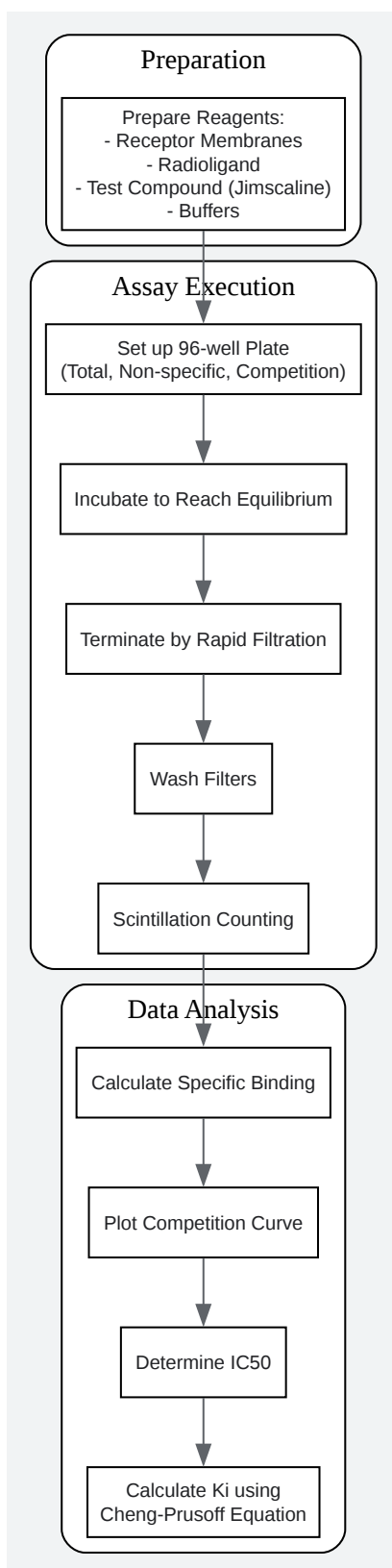
Materials:

- Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.
- Radioligand: [3H]Ketanserin or [^{125}I]DOI (a high-affinity 5-HT2A/2C agonist).
- Non-specific Binding Agent: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 μM spiperone or 1 μM ketanserin).
- Test Compound: **Jimscaline**, dissolved in an appropriate solvent and serially diluted.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C), and a cell harvester.

Procedure:

- Preparation: Thaw the receptor membrane preparation on ice. Dilute in assay buffer to a concentration that provides adequate signal-to-noise.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: Assay buffer, radioligand, and receptor membranes.
 - Non-specific Binding: Non-specific binding agent, radioligand, and receptor membranes.
 - Competition Binding: Serial dilutions of **Jimscaline**, radioligand, and receptor membranes.
- Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

- Termination: Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **Jimscaline** concentration.
 - Determine the IC_{50} value from the resulting sigmoidal curve using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$ where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.



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References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
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